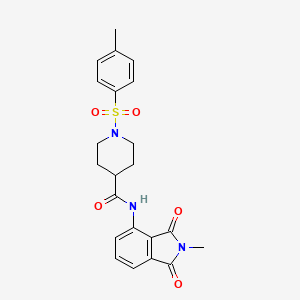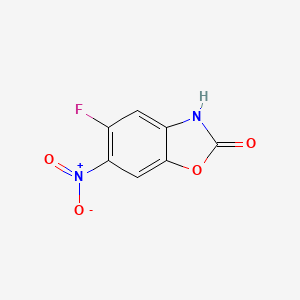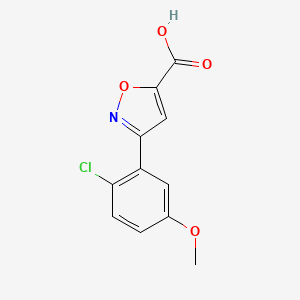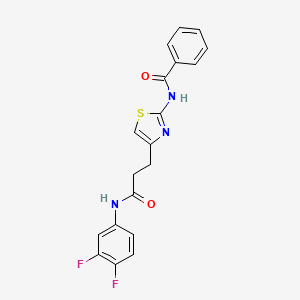
7-Bromo-8-fluoroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-fluoroquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 2nd position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
作用機序
Target of Action
The primary targets of 7-Bromo-8-fluoroquinoline-2-carboxylic acid are currently unknown
Mode of Action
The bromo- and fluoro-substituents on the quinoline ring may enhance these interactions .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes. The compound is stored at room temperature, indicating its stability under normal conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by carboxylation. For instance, the bromination of 8-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-8-fluoroquinoline can then be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions, which are useful for further functionalization of the compound.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide (KOtBu): Used as a strong base for carboxylation reactions.
Potassium permanganate (KMnO4): Used as an oxidizing agent.
Sodium borohydride (NaBH4): Used as a reducing agent.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.
Functionalized Carboxylic Acid Derivatives: Formed through carboxylation or decarboxylation reactions.
科学的研究の応用
Chemistry: 7-Bromo-8-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: This compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties. The presence of halogen atoms and the carboxylic acid group can enhance its interaction with biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and other functional materials.
類似化合物との比較
8-Fluoroquinoline-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Bromoquinoline-2-carboxylic acid: Lacks the fluorine atom at the 8th position.
7-Bromo-8-chloroquinoline-2-carboxylic acid: Contains a chlorine atom instead of a fluorine atom at the 8th position.
Uniqueness: 7-Bromo-8-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual halogenation can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The combination of these halogen atoms with the carboxylic acid group can enhance the compound’s potential for various applications in research and industry.
特性
IUPAC Name |
7-bromo-8-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYPYZSEBSCFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2985600.png)
![methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)

